Ethyl 6-(methylamino)hexanoate hydrochloride

Description

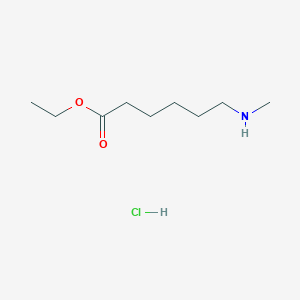

Ethyl 6-(methylamino)hexanoate hydrochloride (CAS 65498-93-3) is an organic compound with the molecular formula C₉H₂₀ClNO₂ and a molecular weight of 209.71 g/mol. It features a six-carbon aliphatic chain with a methylamino group at the sixth position and an ethyl ester moiety at the terminal end. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic applications. Storage recommendations specify an inert atmosphere at 2–8°C, and its hazard profile includes warnings for skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and peptide chemistry, where its reactive amino and ester groups enable selective functionalization.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 6-(methylamino)hexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-3-12-9(11)7-5-4-6-8-10-2;/h10H,3-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCXWXHVVOVQRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCNC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65498-93-3 | |

| Record name | ethyl 6-(methylamino)hexanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(methylamino)hexanoate hydrochloride typically involves the esterification of 6-aminohexanoic acid with ethanol in the presence of a catalyst, followed by the methylation of the amino group using methyl iodide. The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(methylamino)hexanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) are used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

While specific applications of Ethyl 6-(methylamino)hexanoate hydrochloride are not detailed in the provided search results, information regarding its properties and related compounds can be gathered.

This compound:

- Chemical Properties: this compound has the molecular formula and a molecular weight of 209.71 .

- Related Compounds: A related compound, (3S)-aminomethyl-5-hexanoic acid prodrug, can be maintained for at least 6 hours, 12 hours, 18 hours, or 24 hours after administration of methyl-calcium hexanoate hydrate .

- Availability: this compound is available for purchase .

- Storage: It should be stored under an inert atmosphere at 2-8°C .

It is also important to note the following information:

- Mefenamic acid: Mefenamic acid, is a distinct compound, that has shown effectiveness in reducing bleeding associated with IUD use and menorrhagia . It functions differently from this compound, with studies focusing on its impact on reducing menstrual blood loss .

- Arginase inhibitors: Inhibitors of arginase have therapeutic applications . One such compound is 6-borono-2-[2-(5-chloro-3,4-dihydro-1h-isoquinolin-2-yl)ethyl]-2-(methylamino)hexanoic acid .

Mechanism of Action

The mechanism of action of ethyl 6-(methylamino)hexanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Methyl 6-Aminohexanoate Hydrochloride

- Molecular Formula: C₇H₁₅ClNO₂

- Molecular Weight : 195.65 g/mol

- Key Differences: Replaces the ethyl ester with a methyl ester and lacks the methyl substituent on the amino group.

- Applications: Widely used as a building block in peptide synthesis due to its primary amine, which facilitates coupling reactions. Santa Cruz Biotechnology markets it as a key intermediate for constructing complex biomolecules .

Ethyl 2-Amino-6-Methylheptanoate Hydrochloride

- Molecular Formula: C₁₀H₂₂ClNO₂

- Molecular Weight : 223.74 g/mol

- Key Differences: Features a branched heptanoate chain with a methyl group at the sixth carbon and an amino group at the second position.

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

Ethyl 6-(2-Amino-1,3-thiazol-4-yl)hexanoate Hydrochloride

- Molecular Formula : C₁₁H₁₈ClN₃O₂S

- Molecular Weight : 307.80 g/mol

- Applications : Enamine Ltd. lists this compound as a building block for bioactive molecules, particularly in oncology research .

Structural and Functional Analysis

Molecular Features Influencing Reactivity

- Ester vs. Acid: Ethyl 6-(methylamino)hexanoate hydrochloride’s ester group (vs. carboxylic acid in 6-aminohexanoic acid hydrochloride) improves lipid solubility, favoring cell membrane penetration in drug delivery .

- Chain Length/Branching: Linear chains (e.g., Ethyl 6-(methylamino)hexanoate) enable predictable reactivity, while branched or cyclic analogs (e.g., cyclobutane derivative) introduce steric effects that modulate reaction kinetics .

Solubility and Stability

- Hydrochloride salts universally enhance aqueous solubility, critical for reactions in polar solvents.

- Branched derivatives (e.g., Ethyl 2-amino-6-methylheptanoate) exhibit lower melting points compared to linear analogs, impacting storage conditions .

Research Findings and Industrial Relevance

- Pharmaceutical Synthesis: this compound’s methylamino group allows selective alkylation, a step critical in prodrug synthesis .

- Flavor Chemistry Contrast: Unlike simple esters (e.g., ethyl hexanoate, a flavor compound in liquors), amino-substituted esters are tailored for bioactive molecule synthesis rather than organoleptic uses .

- Safety Profiles : Hexylamine hydrochloride (CAS 142-81-4) shares similar irritant hazards but lacks ester functionality, limiting its synthetic utility compared to the target compound .

Biological Activity

Ethyl 6-(methylamino)hexanoate hydrochloride is a compound of interest due to its diverse biological activities, particularly in pharmacological applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a methylamino group attached to a hexanoate chain. This structure is significant for its interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that derivatives similar to ethyl 6-(methylamino)hexanoate exhibit significant antimicrobial properties. The compound's ability to disrupt bacterial cell membranes is a key factor in its efficacy against various pathogens .

- Cytotoxic Effects : Research indicates that this compound may induce cytotoxic effects in cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. This suggests a role in cancer therapy .

- Enzyme Inhibition : Ethyl 6-(methylamino)hexanoate has been implicated in the inhibition of specific enzymes that are crucial for the survival and proliferation of certain cancer cells, further highlighting its therapeutic potential .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of ethyl 6-(methylamino)hexanoate against various strains of bacteria. Results demonstrated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, indicating strong antibacterial properties.

- Cytotoxicity in Cancer Cells : In vitro studies on human cancer cell lines showed that ethyl 6-(methylamino)hexanoate induced significant cytotoxicity with an IC50 value of approximately 25 µM. This suggests potential for development as an anticancer agent.

- Enzyme Interaction : Investigations into the compound's effect on enzyme activity revealed that it inhibited specific kinases involved in cancer cell signaling pathways, supporting its role as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 6-(methylamino)hexanoate hydrochloride, and how can intermediates be characterized?

- Methodological Answer : A common approach involves alkylation of methylamine with ethyl 6-bromohexanoate, followed by hydrochloride salt formation. Key intermediates (e.g., ethyl 6-bromohexanoate) require characterization via -NMR to confirm substitution patterns (e.g., methylamino proton resonance at δ ~2.5 ppm) and LC-MS for purity (>95%) . For hydrochloride formation, monitor pH during neutralization and confirm salt crystallization via X-ray diffraction (XRD) or differential scanning calorimetry (DSC) .

Q. How should researchers handle safety protocols for this compound during synthesis?

- Methodological Answer : Use NIOSH/MSHA-approved respirators for aerosolized particles and nitrile gloves to prevent skin contact. Conduct reactions in fume hoods with spill trays. In case of exposure, rinse eyes with water for ≥15 minutes and consult medical protocols for amine hydrochlorides (e.g., Sigma-Aldrich SDS guidelines) .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer : Combine -NMR (to identify methylamino protons and ester ethyl groups), FT-IR (amide I/II bands for secondary amines), and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ m/z calculated for CHClNO). Purity analysis via HPLC (C18 column, 0.1% TFA in mobile phase) ensures ≤0.5% impurities .

Advanced Research Questions

Q. How does the methylamino group influence the compound’s stability under varying pH conditions?

- Methodological Answer : The protonated methylamino group enhances water solubility but may hydrolyze under extreme pH. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. At pH <3, ester hydrolysis dominates; at pH >8, deprotonation reduces solubility. Buffer selection (e.g., phosphate vs. acetate) impacts degradation rates .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Variability often arises from impurity profiles (e.g., residual solvents or unreacted intermediates). Use orthogonal purification (e.g., recrystallization followed by preparative HPLC) and quantify impurities via GC-MS. Cross-validate biological assays (e.g., receptor binding vs. cellular viability) with reference standards (e.g., EP impurity D guidelines) .

Q. How can researchers design experiments to study the compound’s interaction with lipid bilayers?

- Methodological Answer : Employ fluorescence anisotropy using DPH probes to measure membrane fluidity changes. Alternatively, use surface plasmon resonance (SPR) with immobilized liposomes to quantify binding kinetics. Molecular dynamics simulations (AMBER force field) predict insertion mechanisms of the hexanoate chain .

Q. What advanced techniques characterize its degradation products during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.